2-((5-(4-(Tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Description
BenchChem offers high-quality 2-((5-(4-(Tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-(Tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-19(2,3)15-9-7-14(8-10-15)17-20-21-18(24-17)25-13-16(23)22-11-5-4-6-12-22/h7-10H,4-6,11-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVOSQBXWGRSIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-((5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a derivative of 1,3,4-oxadiazole, known for its diverse biological activities. This article delves into its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : 2-((5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- Molecular Formula : C19H24N2OS
- Molecular Weight : 336.47 g/mol
- CAS Number : 337503-53-4
Biological Activity Overview
The biological activity of this compound is primarily attributed to the oxadiazole ring and the piperidine moiety. Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial properties.
Antimicrobial Activity
Studies have shown that derivatives of 1,3,4-oxadiazole possess various antimicrobial activities including antibacterial, antifungal, and antitubercular effects:
The mechanisms underlying the biological activity of this compound involve:
- Inhibition of Enzymes : The oxadiazole derivatives may inhibit key enzymes in microbial pathways, disrupting cell wall synthesis and metabolic functions.
- Molecular Docking Studies : Computational studies indicate strong binding affinities to target proteins such as mycobacterial enoyl reductase (InhA), critical for fatty acid biosynthesis in Mycobacterium tuberculosis .
Case Studies
Recent case studies highlight the effectiveness of oxadiazole derivatives in treating resistant strains of bacteria and fungi:
Case Study 1: Antibacterial Efficacy
A study evaluated a series of oxadiazole derivatives against multidrug-resistant strains of E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics like ampicillin.
Case Study 2: Antitubercular Activity
Research focused on the antitubercular properties of oxadiazole derivatives demonstrated that compounds similar to our target compound showed IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra, indicating potent activity .
Scientific Research Applications
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives like 2-((5-(4-(Tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone exhibit significant antibacterial and antifungal activities. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The anti-inflammatory potential of oxadiazole derivatives has been highlighted in several studies. The compound is believed to modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Research has demonstrated that certain oxadiazole compounds can reduce inflammation markers in vitro and in vivo .
Anticancer Activity
Recent investigations into the anticancer properties of oxadiazole derivatives have revealed their ability to induce apoptosis in cancer cells. For example, compounds similar to 2-((5-(4-(Tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone have shown cytotoxic effects against various cancer cell lines, suggesting their utility in cancer therapy .
Case Study 1: Antimicrobial Efficacy
A study conducted by Alghamdi et al. (2020) synthesized a series of aryl-1,3,4-oxadiazole-benzothiazole derivatives and tested their antibacterial activity. Among these compounds, one derivative exhibited comparable activity to amoxicillin against Gram-positive bacteria . This highlights the potential of oxadiazole derivatives in developing new antibacterial agents.
Case Study 2: Anti-inflammatory Effects
In a study published in ACS Omega (2023), researchers explored the synthesis of novel COX-II inhibitors based on oxadiazole structures. The findings indicated that these compounds significantly reduced inflammation in preclinical models, demonstrating their therapeutic potential for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
